![molecular formula C15H18N4O2 B2395008 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one CAS No. 2201549-38-2](/img/structure/B2395008.png)
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
This compound is a chemical substance with the IUPAC name “pyrrolidin-1-yl (1H-1,2,3-triazol-1-yl)methanone”. It has a molecular weight of 166.18 .
Synthesis Analysis
The 1,2,3-triazole ring system, which is part of this compound, can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidin-1-yl group attached to a 1H-1,2,3-triazol-1-yl group . The InChI code for this compound is 1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 .Chemical Reactions Analysis
The 1,2,3-triazole ring system in this compound can be obtained through a copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Fungicidal Activity of Triazole Derivatives
A study by Bai et al. (2020) on novel 1,2,4-triazole derivatives, which share a structural similarity with the specified compound, showcased moderate to high fungicidal activities against several phytopathogens. The compounds exhibited broad-spectrum antifungal activities, with certain derivatives performing comparably to commercial fungicides like difenoconazole. This research emphasizes the potential of triazole derivatives in developing new fungicides for agricultural applications (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).
Electrochemical and Electrochromic Applications
The electrochemical properties and applications of a monomer, closely related to the specified compound, were investigated by Ak et al. (2006). The study explored the polymerization of this monomer and its utilization in electrochromic devices, demonstrating its potential in electronic and display technologies (Ak, Ak, & Toppare, 2006).
Optoelectrochemical Properties of Copolymers
Another study by Ak and Toppare (2009) synthesized star-shaped thiophene and pyrrole functionalized monomers, related to the specified compound. These monomers were electrochemically copolymerized, and the resulting copolymers exhibited unique optoelectrochemical properties. This suggests their potential use in the development of new materials with specific electronic and optical characteristics (Ak & Toppare, 2009).
Corrosion Inhibition
Research by Ansari, Quraishi, and Singh (2014) on Schiff’s base compounds, which include triazole derivatives similar to the specified compound, demonstrated effective corrosion inhibition for mild steel in acidic environments. These findings are significant for the development of new corrosion inhibitors in industrial applications (Ansari, Quraishi, & Singh, 2014).
Synthesis and Biological Evaluation of Pyridinones
A study by Rostom, Faidallah, and Al-Saadi (2011) described the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, supported with various pharmacophores, including derivatives related to the specified compound. The synthesized compounds were evaluated for their anticancer activities, highlighting the relevance of such derivatives in medicinal chemistry and drug development (Rostom, Faidallah, & Al-Saadi, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
2-phenoxy-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-9-7-13(11-18)19-10-8-16-17-19/h2-6,8,10,12-13H,7,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVOGHHNNSGYGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N2C=CN=N2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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